molecular formula C19H15Cl3N2O4S B2632268 4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE CAS No. 304444-04-0

4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B2632268
CAS No.: 304444-04-0
M. Wt: 473.75
InChI Key: AKXIYLHDIPFBCU-UHFFFAOYSA-N
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Description

4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound with a unique structure that includes a morpholine ring, an oxazole ring, and multiple chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dichlorophenylamine to form an intermediate sulfonamide. This intermediate is then reacted with an appropriate oxazole precursor under controlled conditions to form the desired oxazole ring. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl or oxazole groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorinated phenyl rings or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or morpholine ring.

Scientific Research Applications

4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing oxazoles and morpholines, such as:

  • 4-(4-BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE
  • 4-(4-METHYLBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Uniqueness

The uniqueness of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple chlorinated phenyl groups and the sulfonyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O4S/c20-12-1-4-14(5-2-12)29(25,26)18-19(24-7-9-27-10-8-24)28-17(23-18)15-6-3-13(21)11-16(15)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXIYLHDIPFBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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